Chemical Structure, Properties, and Synthetic Utility of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Structural Rationale
In modern drug discovery and agrochemical development, the precise tuning of a molecule's physicochemical properties is paramount. N-(Butan-2-yl)-4-(propan-2-yloxy)aniline (also known as N-sec-butyl-4-isopropoxyaniline) represents a highly specialized secondary aniline building block.
This molecule is characterized by two distinct functional modifications on the aniline core:
A para-isopropoxy group (4-(propan-2-yloxy)): Acts as a strong electron-donating group (EDG) via resonance (+M effect), which increases the electron density of the aromatic ring and enhances the nucleophilicity of the amine.
An N-sec-butyl group (N-(Butan-2-yl)): Introduces significant steric hindrance directly adjacent to the secondary amine nitrogen, shielding it from unwanted over-alkylation while drastically increasing the overall lipophilicity of the scaffold.
These structural features make it an exceptional intermediate for synthesizing complex active pharmaceutical ingredients (APIs), such as arylsulfonyl derivatives targeting long-chain fatty acid elongation enzymes[1] and heterocyclic viral entry inhibitors for arenaviruses[2].
Physicochemical Profiling
Understanding the quantitative metrics of this building block is critical for predicting its behavior in subsequent synthetic steps and its influence on the pharmacokinetic profile of final drug candidates. The combination of two branched aliphatic chains ensures high lipophilicity, making it ideal for targeting hydrophobic binding pockets.
Table 1: Key Physicochemical Properties
Property
Value
Rationale / Impact
Molecular Formula
C13H21NO
Standard aliphatic-aromatic hybrid footprint.
Molecular Weight
207.31 g/mol
Low molecular weight; highly compliant with Lipinski’s Rule of 5 for oral bioavailability.
The most efficient and scalable method to synthesize N-(Butan-2-yl)-4-(propan-2-yloxy)aniline is the direct reductive amination of 4-isopropoxyaniline with butan-2-one (methyl ethyl ketone).
To achieve high yields and prevent the reduction of the starting ketone, Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) is utilized. The electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, making it a mild reducing agent that selectively reduces the highly electrophilic iminium ion intermediate without affecting the unreacted ketone[4].
Experimental Protocol: Self-Validating Synthesis
Objective: To selectively synthesize the secondary amine while avoiding over-alkylation.
Imine Formation (In Situ): In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropoxyaniline (1.51 g) and butan-2-one (0.86 g) in 30 mL of anhydrous DCE.
Causality: The weak acid catalyzes the dehydration step to form the iminium ion. DCE is chosen as the solvent because STAB is water-sensitive and performs optimally in non-coordinating halogenated solvents[4].
Validation Check 1 (TLC): Stir the mixture for 1 hour. Perform Thin Layer Chromatography (Hexanes/EtOAc 8:2). Self-Validation: Confirm the disappearance of the primary aniline spot (lower Rf) and the appearance of the intermediate imine spot.
Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (3.18 g) portionwise over 15 minutes.
Causality: Portionwise addition controls the mild exotherm. STAB selectively targets the iminium ion due to its tuned hydride donating ability[4].
Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.
Validation Check 2 (LC-MS): Analyze an aliquot via LC-MS. Self-Validation: The target mass[M+H]+ = 208.3 m/z must be the dominant peak, confirming successful reduction.
Quench and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3.
Causality: This neutralizes the acetic acid and decomposes any unreacted STAB, preventing side reactions and emulsion formation during extraction.
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude oil via silica gel flash chromatography (gradient: 0-10% EtOAc in Hexanes) to yield the pure secondary amine.
Figure 2: Pharmacophore mapping and electronic substituent effects of the target molecule.
Reactivity & Pharmacophore Potential
The true value of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline lies in its dual electronic and steric tuning:
Steric Shielding for Chemoselectivity: The sec-butyl group on the nitrogen atom provides a massive steric umbrella. When this building block is used in subsequent coupling reactions (e.g., reacting with electrophilic pyrimidines or sulfonyl chlorides), the steric bulk prevents unwanted tertiary amine formation or over-alkylation. This ensures high chemoselectivity when synthesizing complex arylsulfonyl derivatives[1].
Electronic Activation: The para-isopropoxy group pushes electron density into the aromatic ring. This not only makes the secondary amine more nucleophilic (counteracting the steric hindrance during intentional coupling steps) but also provides a highly lipophilic anchor. In antiviral drug design, such lipophilic anchors are crucial for binding to the hydrophobic pockets of viral glycoproteins, thereby inhibiting viral cell entry[2].
reference NMR and IR spectroscopic data for N-(Butan-2-yl)-4-(propan-2-yloxy)aniline
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound N-(Butan-2-yl)-4-(propan-2-yloxy)aniline. In the absence of published experimental spectra for this specific molecule, this document serves as a robust reference, offering predicted spectral characteristics derived from established principles of spectroscopy and data from analogous chemical structures. Detailed, field-proven protocols for the acquisition of high-quality ¹H NMR, ¹³C NMR, and FT-IR spectra are presented, with a focus on the causal reasoning behind experimental parameter selection to ensure data integrity and reproducibility. This guide is intended to support researchers in the identification, characterization, and quality control of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline and related compounds in a drug discovery and development context.
Introduction
N-(Butan-2-yl)-4-(propan-2-yloxy)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular framework and functional groups present. This guide offers a detailed predictive analysis of the key spectroscopic features of the title compound, empowering researchers to confidently identify and characterize it.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the following IUPAC-recommended numbering scheme will be used for N-(Butan-2-yl)-4-(propan-2-yloxy)aniline.
Figure 2: Workflow for NMR Data Acquisition and Processing
Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a good choice for many organic compounds due to its excellent solubilizing properties and relatively simple solvent signal.
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Rationale: TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR, ensuring accurate chemical shift determination.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Rationale: The lock system uses the deuterium signal to correct for any magnetic field drift during the experiment, ensuring high resolution.
Shim the magnetic field to optimize its homogeneity.
Rationale: Shimming minimizes magnetic field inhomogeneities across the sample, resulting in sharp, well-resolved NMR signals.
For ¹H NMR, acquire the spectrum with an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. [1]A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.
[1]
Data Processing:
Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Reference the spectrum by setting the TMS peak to 0.00 ppm.
Perform baseline correction to obtain a flat baseline.
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
FT-IR Spectroscopy
Figure 3: Workflow for FT-IR Data Acquisition using ATR
Methodology (using Attenuated Total Reflectance - ATR):
Background Collection:
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Collect a background spectrum.
Rationale: The background spectrum measures the absorbance of the atmosphere (CO₂, H₂O) and the ATR crystal itself. This is later subtracted from the sample spectrum to provide a spectrum of only the sample.
Sample Analysis:
Place a small amount of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline directly onto the ATR crystal.
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Rationale: Good contact is essential for obtaining a high-quality ATR spectrum, as the IR beam only penetrates a few microns into the sample.
[2] * Collect the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
Cleaning:
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and FT-IR spectra of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, along with robust protocols for experimental data acquisition. The presented data and methodologies are grounded in established spectroscopic principles and are intended to serve as a valuable resource for researchers working with this compound. By understanding the expected spectral features and employing the outlined experimental procedures, scientists can ensure the accurate identification and characterization of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, thereby upholding the principles of scientific integrity in their research and development endeavors.
References
"IR Spectroscopy Tutorial: Amines." UCLA Chemistry and Biochemistry. [Link]
"18.9: Spectroscopy of Ethers." Chemistry LibreTexts. [Link]
"The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines." PubMed. [Link]
"STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." University of Notre Dame. [Link]
"FTIR Spectroscopy Standard Operating Procedure." Scribd. [Link]
"NMR Spectra of Some Nitro-substituted N-Alkylanilines I." SciSpace. [Link]
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"13-C NMR Protocol for beginners AV-400." St. Norbert College. [Link]
"1H NMR Protocol for Beginners DRX-400." St. Norbert College. [Link]
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"Chapter 5: Acquiring 1 H and 13 C Spectra." De Gruyter. [Link]
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"PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST." Environmental Protection Agency (EPA). [Link]
An In-Depth Technical Guide to the Mechanism of Action of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline Derivatives
Abstract This technical guide provides a comprehensive exploration of the putative mechanism of action for the N-(Butan-2-yl)-4-(propan-2-yloxy)aniline class of compounds. Based on a thorough analysis of existing literat...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action for the N-(Butan-2-yl)-4-(propan-2-yloxy)aniline class of compounds. Based on a thorough analysis of existing literature on structurally related anilide derivatives, we hypothesize the primary molecular target and outline a rigorous experimental strategy for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive molecules, with a particular focus on herbicidal applications. We delve into three potential mechanisms—Photosystem II (PSII) inhibition, Dihydroorotate Dehydrogenase (DHODH) inhibition, and Histone Deacetylase (HDAC) inhibition—and through a comparative structure-activity relationship (SAR) analysis, we propose the most probable pathway. Detailed experimental protocols are provided to systematically investigate this hypothesis and differentiate between the potential targets.
Introduction to N-Substituted-4-alkoxyaniline Derivatives
The N-substituted-4-alkoxyaniline scaffold represents a versatile chemical framework from which a diverse array of biologically active molecules can be derived. The specific substitution patterns on the aniline nitrogen and the alkoxy group at the para-position can significantly influence the compound's physicochemical properties and its interaction with biological targets. While the specific compound N-(Butan-2-yl)-4-(propan-2-yloxy)aniline is not extensively characterized in publicly available literature, the broader class of anilide derivatives has been shown to exhibit a range of biological activities, most notably as herbicides.[1][2] Understanding the precise mechanism of action is paramount for the rational design of more potent and selective derivatives, as well as for assessing their environmental and toxicological profiles.
This guide will dissect the potential molecular mechanisms, drawing parallels from established anilide-based compounds, and will culminate in a proposed research plan to definitively elucidate the mode of action for this particular class of derivatives.
Potential Mechanisms of Action: A Tripartite Investigation
Our investigation into the mechanism of action of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline derivatives focuses on three well-documented targets of anilide compounds: Photosystem II, Dihydroorotate Dehydrogenase, and Histone Deacetylases.
Photosystem II (PSII) Inhibition
A significant number of commercial herbicides function by inhibiting photosynthesis, specifically by targeting the D1 protein within the Photosystem II complex.[3] These inhibitors interrupt the photosynthetic electron transport chain, leading to a cascade of events that ultimately result in plant death.
Molecular Mechanism: PSII inhibitors typically bind to the QB-binding niche on the D1 protein, thereby blocking the binding of plastoquinone, the native electron acceptor.[2] This blockage of electron flow from QA to QB halts CO2 fixation and the production of ATP and NADPH.[4] The subsequent build-up of highly reactive oxygen species leads to rapid lipid peroxidation and membrane damage, causing cellular leakage and necrosis.[3]
Structural Hallmarks of Anilide-based PSII Inhibitors:
An N-substituted aniline or a related amide/urea functional group is often a core structural element.
The anilide proton is capable of forming a crucial hydrogen bond with the D1 protein.
Lipophilicity, conferred by alkyl and alkoxy substituents on the aromatic ring and the nitrogen atom, is a key determinant of activity, facilitating interaction with the hydrophobic binding pocket.[4][5]
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[6] Inhibition of DHODH leads to a depletion of the pyrimidine pool, thereby halting cell proliferation. This mechanism is exploited in the development of immunosuppressive, anti-cancer, and anti-parasitic drugs, as well as herbicides.
Molecular Mechanism: DHODH inhibitors bind to a specific channel on the enzyme, often near the binding site of the electron acceptor, ubiquinone.[7] This binding event allosterically or competitively inhibits the enzyme's function.
Structural Hallmarks of Anilide-based DHODH Inhibitors:
Many potent inhibitors feature a biaryl or a substituted aryl system, often with the anilide incorporated into a more complex heterocyclic structure.
The presence of hydrogen bond donors and acceptors is critical for interaction with key amino acid residues in the binding pocket, such as arginine and glutamine.[7]
Lipophilic moieties are important for occupying hydrophobic regions within the binding site.[8][9]
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[10] HDAC inhibitors have emerged as a significant class of anti-cancer agents. Some anilide-containing compounds have been reported to possess HDAC inhibitory activity.[11][12]
Molecular Mechanism: The canonical pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[13][14]
Structural Hallmarks of Anilide-based HDAC Inhibitors:
The anilide moiety typically forms part of the linker or the cap group.
A distinct ZBG, such as a hydroxamic acid or a 2-aminoanilide, is a prerequisite for potent inhibitory activity.[10][14]
Comparative SAR Analysis and Hypothesis Formulation
To formulate a primary hypothesis for the mechanism of action of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, we will now compare its structural features with the known SAR for each of the three potential targets.
Feature
DHODH Inhibition SAR
HDAC Inhibition SAR
PSII Inhibition SAR
N-(Butan-2-yl)-4-(propan-2-yloxy)aniline
Core Moiety
Often biaryl or complex heterocyclic anilides
Anilide as linker/cap
N-substituted anilide/urea
N-substituted anilide
Key Functional Group
H-bond donors/acceptors
Zinc-Binding Group (ZBG)
N-H for H-bonding
N-H present
Substituent Effects
Lipophilic groups in hydrophobic pockets
Cap group for surface interaction
Lipophilic groups enhance binding
sec-butyl and isopropoxy groups increase lipophilicity
Analysis:
Against HDAC Inhibition: The most compelling evidence against this mechanism is the absence of a recognizable zinc-binding group in the structure of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline. This makes potent HDAC inhibition highly improbable.[13][14]
Against DHODH Inhibition: While the molecule possesses lipophilic character, it lacks the structural complexity, such as a biaryl system or specific heterocyclic motifs, commonly observed in potent anilide-based DHODH inhibitors.[8][9][15]
For PSII Inhibition: The structure aligns well with the established pharmacophore for anilide-based PSII inhibitors. It has the core N-substituted anilide moiety, an N-H group for hydrogen bonding, and lipophilic substituents (sec-butyl and isopropoxy) that are known to enhance binding to the D1 protein.[4][5][16]
Primary Hypothesis: Based on this comparative analysis, the most probable primary mechanism of action for N-(Butan-2-yl)-4-(propan-2-yloxy)aniline derivatives is the inhibition of Photosystem II .
Diagram of the Hypothesized Primary Mechanism:
Caption: Hypothesized binding of the anilide derivative to the QB site of the D1 protein in Photosystem II, blocking electron transport.
Experimental Plan for Mechanism Elucidation
To rigorously test our hypothesis, a multi-pronged experimental approach is necessary. The following protocols are designed to confirm PSII inhibition and rule out the other potential mechanisms.
Primary Target Validation: Photosystem II
Workflow for PSII Inhibition Confirmation:
Caption: Experimental workflow for the validation of Photosystem II inhibition.
Protocol 4.1.1: In Vitro Photosynthetic Electron Transport (PET) Assay
Chloroplast Isolation: Isolate intact chloroplasts from fresh spinach leaves using differential centrifugation in a buffered isotonic solution.
Reaction Mixture: Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer (e.g., Tricine-NaOH), and the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Compound Addition: Add varying concentrations of the N-(Butan-2-yl)-4-(propan-2-yloxy)aniline derivative (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control and a positive control (e.g., Diuron).
Measurement: Expose the samples to a light source and monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
Data Analysis: Calculate the rate of DCPIP reduction for each concentration and determine the IC50 value of the compound.
Secondary Assays for Alternative Mechanisms
Protocol 4.2.1: In Vitro Dihydroorotate Dehydrogenase (DHODH) Assay
Enzyme Source: Utilize commercially available recombinant human or plant DHODH.
Assay Buffer: Prepare an appropriate assay buffer containing dihydroorotate and an electron acceptor (e.g., decylubiquinone).
Reaction Initiation: Add the test compound at various concentrations to the assay buffer, followed by the addition of the enzyme to start the reaction.
Detection: Monitor the reduction of a colorimetric or fluorometric probe that is coupled to the oxidation of the electron acceptor.
Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value, if any. A known DHODH inhibitor like Brequinar should be used as a positive control.
Protocol 4.2.2: In Vitro Histone Deacetylase (HDAC) Assay
Assay Kit: Employ a commercially available fluorometric HDAC assay kit.
Enzyme and Substrate: Use a broad-spectrum HDAC enzyme or a panel of specific isoforms and the provided fluorogenic substrate.
Compound Incubation: Incubate the enzyme with the test compound at a range of concentrations.
Development: Add the developer solution provided in the kit to stop the enzymatic reaction and generate a fluorescent signal.
Measurement: Read the fluorescence intensity using a plate reader.
Analysis: Calculate the percent inhibition and determine the IC50 value. Trichostatin A is a suitable positive control.
Cellular and Whole Organism Assays
Protocol 4.3.1: Whole Plant Herbicidal Assay
Plant Material: Grow representative monocot (e.g., Lolium perenne) and dicot (e.g., Sinapis alba) species under controlled greenhouse conditions.
Application: Apply the N-(Butan-2-yl)-4-(propan-2-yloxy)aniline derivative as a post-emergence spray at various application rates.
Observation: Visually assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment) for signs of phytotoxicity, including chlorosis, necrosis, and stunting.
Evaluation: Score the herbicidal damage on a scale of 0 (no effect) to 100 (complete kill) and determine the effective dose.
Summary and Future Directions
The structural characteristics of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline derivatives strongly suggest that their primary mechanism of action is the inhibition of Photosystem II. The experimental plan detailed in this guide provides a clear and robust pathway to validate this hypothesis. Confirmation of PSII inhibition would place this class of compounds within a well-established and commercially significant group of herbicides.
Future research should focus on synthesizing a library of analogues with systematic variations in the N-alkyl and 4-alkoxy substituents to establish a detailed quantitative structure-activity relationship (QSAR). This will enable the optimization of herbicidal potency and selectivity. Furthermore, understanding the metabolic fate of these compounds in target and non-target organisms will be crucial for their development as safe and effective crop protection agents.
References
Duvic, M., & Vu, J. (2007). Vorinostat: a new oral histone deacetylase inhibitor for cutaneous T-cell lymphoma. Drugs of today (Barcelona, Spain : 1998), 43(8), 535–544.
Heikkila, T., et al. (2022). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety. Journal of Medicinal Chemistry, 65(20), 13786-13809.
Marks, P. A. (2007). Histone deacetylase inhibitors: a new class of promising cancer agents. Journal of the National Cancer Institute, 99(5), 344–346.
Cheshmedzhieva, D., et al. (2018). Sulfur and selenium derivatives of suberoyl anilide hydroxamic acid (SAHA) as a plausible HDAC inhibitors: a DFT study of their tautomerism and metal affinity/selectivity.
Patel, H., & Tanna, R. (2016). QSAR Study on a Series of Aryl Carboxylic Acid Amide Derivatives as Potential Inhibitors of Dihydroorotate Dehydrogenase (DHODH). Medicinal Chemistry, 12(7), 674-683.
Bouchain, G., & Delorme, D. (2003). Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation. Current medicinal chemistry, 10(22), 2359–2372.
Mwakwari, S. C., & O'Brien, P. J. (2011). Medicinal chemistry advances in targeting class I histone deacetylases. Journal of medicinal chemistry, 54(15), 5147–5168.
Kos, J., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules (Basel, Switzerland), 26(14), 4292.
Crunk, A. E., et al. (2022). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety. Journal of Medicinal Chemistry, 65(20), 13786-13809.
ResearchGate. (n.d.). Examples of commercial herbicides that inhibit photosynthesis. Retrieved from [Link]
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CABI. (n.d.). Tailoring natural abenquines to inhibit the photosynthetic electron transport through interaction with the D1 protein in photosystem II. Retrieved from [Link]
MDPI. (2024). A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03. Journal of Fungi, 10(7), 504.
Löffler, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 16(18), 2849-2857.
ResearchGate. (n.d.). Summary of the SAR points for possible dual inhibition of DHODH and PARP-1 enzymes. Retrieved from [Link]
Singh, D., & Singh, S. (2022). 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field: An in -silico and experimental approaches of herbicide discovery. Journal of molecular modeling, 28(4), 77.
Oettmeier, W. (1992). Herbicides, Inhibitors of Photosynthesis at Photosystem II.
Wang, C., et al. (2020). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation.
Passel, H. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]
Wels, T., et al. (2020). Inhibition of HDAC Enzymes Contributes to Differential Expression of Pro-Inflammatory Proteins in the TLR-4 Signaling Cascade. International journal of molecular sciences, 21(23), 8993.
bioRxiv. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity.
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Sime, P. W., et al. (2019). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PloS one, 14(10), e0223832.
Application Note: N-(Butan-2-yl)-4-(propan-2-yloxy)aniline in the Synthesis of Next-Generation Agrochemicals
Introduction & Mechanistic Rationale As a Senior Application Scientist in agrochemical development, I frequently encounter the challenge of balancing an active ingredient's (AI) lipophilicity, systemic mobility, and meta...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
As a Senior Application Scientist in agrochemical development, I frequently encounter the challenge of balancing an active ingredient's (AI) lipophilicity, systemic mobility, and metabolic stability. N-(Butan-2-yl)-4-(propan-2-yloxy)aniline (also known as N-sec-butyl-4-isopropoxyaniline) has emerged as a highly modular and strategic precursor for the synthesis of novel N-alkyl-N-aryl carboxamide fungicides and pre-emergent herbicides.
The starting material, 4-isopropoxyaniline, is a widely utilized intermediate in the synthesis of chemical pesticides[1][2]. The reductive amination of this primary amine with butan-2-one yields a secondary amine featuring a sterically demanding sec-butyl group and an electron-donating isopropoxy ether[3].
Causality in Structural Design:
Steric Shielding (sec-Butyl Group): The branched nature of the sec-butyl group imposes significant steric hindrance around the nitrogen atom. In field applications, this structural feature slows down N-dealkylation by cytochrome P450 enzymes, thereby extending the AI's half-life. The N-sec-butyl motif is a proven, field-tested pharmacophore, prominently featured in established agrochemicals such as the herbicide Butralin[4][5].
Systemic Mobility (Isopropoxy Group): The para-isopropoxy group modulates the overall partition coefficient (LogP) of the molecule, optimizing cuticular penetration in plants while maintaining sufficient water solubility for xylem transport. Furthermore, this electron-rich aromatic system is highly amenable to advanced functionalization, including photocatalyzed coupling methodologies[6].
Synthetic Workflow & Mode of Action
The transformation of this precursor into a highly active succinate dehydrogenase inhibitor (SDHI) analog involves a streamlined two-step workflow.
Caption: Synthetic workflow from 4-isopropoxyaniline to the final agrochemical active ingredient.
Once synthesized and applied, the resulting N-alkyl anilide targets fungal respiration. The mechanism of action is mapped below:
Caption: Mechanism of action for SDHI fungicides derived from the N-alkyl anilide precursor.
While borohydride reagents (e.g., NaBH(OAc)₃) are suitable for discovery-scale synthesis, they generate stoichiometric boron waste. For agrochemical scale-up, catalytic hydrogenation is mandatory to improve the Environmental Factor (E-factor). The table below summarizes the optimization of the reductive amination step to maximize the yield of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline.
Objective: Synthesize N-(Butan-2-yl)-4-(propan-2-yloxy)aniline with >99% purity.
Reagents & Equipment:
4-Isopropoxyaniline (1.0 eq, 151.2 g/mol )
Butan-2-one (MEK) (1.5 eq, 72.1 g/mol )
5% Pd/C (5% w/w relative to starting material)
Methanol (Solvent, 5 volumes)
Parr Hydrogenation Reactor
Step-by-Step Procedure:
Imine Formation: Charge a nitrogen-purged reactor with 4-isopropoxyaniline (100 g, 0.66 mol) and methanol (500 mL). Add butan-2-one (71.5 g, 0.99 mol) dropwise at 25°C. Stir for 2 hours to allow the imine condensation to reach equilibrium. Causality: Pre-forming the imine reduces the risk of direct ketone reduction by the Pd/C catalyst.
Catalyst Addition: Carefully add 5% Pd/C (5.0 g) wetted with 10 mL of water to prevent pyrophoric ignition of the solvent vapors.
Hydrogenation: Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize the vessel to 3.0 bar of H₂ and heat the jacket to 40°C.
Self-Validating Checkpoint: Monitor the hydrogen mass flow controller. The reaction is self-validating; a complete cessation of pressure drop over a 30-minute window indicates 100% conversion.
Workup: Vent the H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
Quality Control: Analyze via GC-FID. The protocol is considered successful only if residual 4-isopropoxyaniline is <0.5% area. Causality: Any remaining primary amine will react significantly faster in the subsequent acylation step, creating highly toxic and inactive primary amide impurities.
Protocol 2: Biphasic Acylation to Form Agrochemical AI
Objective: Convert the secondary amine precursor into an active N-alkyl-N-aryl pyrazole carboxamide.
System Setup: Dissolve the aniline precursor (50 g) in toluene (250 mL). Add the phase-transfer catalyst TBAB (3.9 g). Causality: The N-sec-butyl group provides severe steric shielding, drastically reducing the nucleophilicity of the amine. TBAB is essential to accelerate the interfacial reaction between the organic amine and the aqueous-stabilized acyl chloride.
Biphasic Conditioning: Add 100 mL of 20% aqueous NaOH to the reactor. Stir vigorously (800 rpm) to create a fine emulsion. Cool the biphasic mixture to 5°C.
Acylation: Dissolve the pyrazole carbonyl chloride in 50 mL of toluene. Add this solution dropwise over 1 hour, maintaining the internal temperature below 10°C.
Self-Validating Checkpoint: The reaction's progress is validated by continuous pH monitoring of the aqueous layer. As the amide bond forms, HCl is liberated and neutralized by the NaOH. Maintaining the pH strictly between 10–11 ensures the acyl chloride is not prematurely hydrolyzed by the aqueous phase.
Phase Separation & Isolation: Stop stirring and allow the phases to separate. Discard the aqueous layer. Wash the organic layer with 1M HCl (50 mL) to remove any trace unreacted amine, followed by brine (50 mL).
Crystallization: Concentrate the toluene phase to 30% of its original volume and slowly add heptane to induce crystallization of the final AI. Filter and dry under vacuum.
"TBADT-Photocatalyzed Trifluoromethylation of Phenylpropiolamides Using Langlois Reagent: Access to Oxindole Derivatives" - The Journal of Organic Chemistry (ACS Publications). URL: [Link]
Application Note: Catalytic Amination Strategies for the Synthesis of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline
Executive Summary The synthesis of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline (commonly referred to as 4-isopropoxy-N-sec-butylaniline) presents a unique stereoelectronic challenge. The target molecule is a secondary aryl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline (commonly referred to as 4-isopropoxy-N-sec-butylaniline) presents a unique stereoelectronic challenge. The target molecule is a secondary aryl amine characterized by an electron-donating para-isopropoxy group and a sterically hindered
α
-branched sec-butyl chain on the nitrogen. Such motifs are highly valued in drug discovery and agrochemical development for their metabolic stability and lipophilic properties.
This application note provides an authoritative guide to synthesizing this molecule via three distinct catalytic amination methodologies: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and Borrowing Hydrogen (Hydrogen Autotransfer) . By analyzing the causality behind catalyst selection and providing self-validating experimental protocols, this guide ensures high-fidelity translation from benchtop to process scale.
Mechanistic Pathways & Catalyst Selection
Catalytic Reductive Amination
Reductive amination is the most scalable, atom-economical route for constructing this C(sp3)-N bond. The process involves the condensation of 4-isopropoxyaniline with 2-butanone (methyl ethyl ketone) to form a ketimine, followed by in situ catalytic hydrogenation[1].
Causality in Experimental Design: The electron-donating isopropoxy group increases the nucleophilicity of the aniline nitrogen, facilitating the initial attack on the carbonyl carbon[2]. However, the resulting ketimine is sterically hindered by the sec-butyl group and is prone to hydrolytic reversion. To drive the equilibrium forward, a heterogeneous catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere is utilized. Pd/C rapidly and irreversibly reduces the transient imine to the secondary amine before hydrolysis can occur. A mild acidic co-catalyst (e.g., acetic acid) is employed to accelerate the dehydration of the hemiaminal intermediate.
Buchwald-Hartwig Cross-Coupling
When the corresponding ketone is incompatible with other functional groups, Buchwald-Hartwig amination of 1-bromo-4-isopropoxybenzene with sec-butylamine serves as a robust alternative.
Causality in Experimental Design: Coupling an
α
-branched primary amine (sec-butylamine) with an electron-rich aryl halide is notoriously difficult. The electron-rich nature of the isopropoxyarene decelerates the oxidative addition of the aryl halide to Pd(0). Furthermore, the bulky sec-butyl group makes the Pd(II)-amido intermediate highly susceptible to unwanted
β
-hydride elimination, which yields dehalogenated byproducts. To counteract this, bulky, highly electron-donating phosphine ligands such as RuPhos or Josiphos (e.g., CyPF-t-Bu) are strictly required[3]. These ligands accelerate oxidative addition and enforce a rigid coordination geometry that favors rapid reductive elimination over
β
-hydride elimination.
Borrowing Hydrogen (Hydrogen Autotransfer)
An emerging "green" methodology utilizes 4-isopropoxyaniline and 2-butanol, bypassing the need for pre-oxidized ketones or halogenated arenes[4].
Causality in Experimental Design: A transition metal catalyst (typically a Ru(II) or Ir(III) pincer complex) dehydrogenates 2-butanol to 2-butanone, temporarily storing the hydrogen as a metal-hydride[5]. Following the spontaneous condensation of the ketone and aniline, the metal-hydride reduces the imine. This closed-loop hydrogen transfer produces water as the sole byproduct, maximizing atom economy.
Quantitative Data Summary
The following table summarizes the operational metrics of the three catalytic strategies for synthesizing N-(Butan-2-yl)-4-(propan-2-yloxy)aniline.
Parameter
Reductive Amination
Buchwald-Hartwig
Borrowing Hydrogen
Primary Reagents
4-Isopropoxyaniline + 2-Butanone
1-Bromo-4-isopropoxybenzene + sec-Butylamine
4-Isopropoxyaniline + 2-Butanol
Catalyst System
10% Pd/C, H
2
(1-5 atm)
Pd
2
(dba)
3
/ RuPhos or CyPF-t-Bu
[Ru(p-cymene)Cl
2
]
2
/ DPEphos
Typical Yield
85 - 95%
75 - 85%
60 - 75%
Atom Economy
High (H
2
O byproduct)
Low (NaBr, tBuOH byproducts)
Very High (H
2
O byproduct)
Reaction Temp.
20 - 50 °C
80 - 110 °C
110 - 140 °C
Scalability
Excellent (Industrial standard)
Moderate (Ligand cost is a factor)
Fair (Requires specialized setup)
Experimental Protocols
Protocol A: Direct Reductive Amination (Pd/C Catalyzed)
This protocol utilizes a heterogeneous palladium catalyst, ensuring easy product isolation via filtration.
Reagents:
4-Isopropoxyaniline (1.0 equiv, 10 mmol)
2-Butanone (1.5 equiv, 15 mmol)
10% Pd/C (0.05 equiv Pd, 5 mol%)
Glacial Acetic Acid (1.0 equiv)
Methanol (0.5 M relative to aniline)
Hydrogen gas (Balloon or Parr reactor, 1-3 atm)
Step-by-Step Methodology:
Preparation: In a flame-dried, heavy-walled reaction flask, dissolve 4-isopropoxyaniline and 2-butanone in anhydrous methanol. Add glacial acetic acid to catalyze imine formation.
Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C can ignite volatile solvents in the presence of oxygen. Add under an argon blanket.
Purging: Seal the flask with a septum. Evacuate the flask and backfill with Argon (3x). Repeat the evacuation and backfill with H
2
gas (3x).
Reaction: Stir the suspension vigorously at 25–40 °C under an H
2
atmosphere for 12–16 hours.
In-Process Control (Self-Validation): Sample the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS or GC-MS. The reaction is validated as complete when the primary aniline mass (
m/z
151) is fully consumed and the imine intermediate (
m/z
205) is undetectable, leaving only the product peak (
m/z
207).
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO
3
, extract with dichloromethane, dry over anhydrous Na
2
SO
4
, and evaporate to yield the pure secondary amine.
Protocol B: Buchwald-Hartwig Amination
This protocol is strictly sensitive to oxygen and moisture due to the instability of the Pd(0) active species and the strong base.
Reagents:
1-Bromo-4-isopropoxybenzene (1.0 equiv, 5 mmol)
sec-Butylamine (1.5 equiv, 7.5 mmol)
Pd
2
(dba)
3
(0.02 equiv, 2 mol%)
RuPhos (0.04 equiv, 4 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 7 mmol)
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd
2
(dba)
3
, RuPhos, and NaOtBu.
Reagent Addition: Add 1-bromo-4-isopropoxybenzene and anhydrous toluene. Finally, add sec-butylamine. Seal the Schlenk tube with a Teflon valve and remove it from the glovebox.
Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously for 18 hours. The bulky RuPhos ligand will facilitate the oxidative addition of the electron-rich aryl bromide while suppressing
β
-hydride elimination of the sec-butyl group[3].
In-Process Control (Self-Validation): Cool the reaction to room temperature. Extract a 50
μ
L aliquot under argon, dilute with ethyl acetate, wash with water, and analyze via GC-MS. The protocol validates itself if the aryl bromide is consumed and no dehalogenated isopropoxybenzene (reduction byproduct) is observed.
Workup: Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO
4
, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target compound.
Visualizations of Catalytic Mechanisms
Fig 1: Mechanistic sequence of the catalytic reductive amination pathway.
Fig 2: Catalytic cycle of the Buchwald-Hartwig cross-coupling amination.
References
One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines
Taylor & Francis[Link][1]
Borrowing Hydrogen for Organic Synthesis
ACS Central Science[Link][4]
Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature
Journal of the American Chemical Society[Link][3]
Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology
National Institutes of Health (PMC)[Link][5]
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes
The Journal of Organic Chemistry[Link][2]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline
Abstract: This document provides a comprehensive guide to developing and validating a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quan...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive guide to developing and validating a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline. The narrative explains the scientific rationale behind each experimental choice, from initial analyte characterization to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines. Detailed, step-by-step protocols are provided for method development, optimization, validation, and forced degradation studies, making this guide an essential resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
A successful HPLC method is not a matter of chance but a direct consequence of understanding the analyte's fundamental physicochemical properties. The development process for N-(Butan-2-yl)-4-(propan-2-yloxy)aniline begins with a thorough analysis of its structure to predict its chromatographic behavior.
Structure and Polarity: The molecule consists of a central aniline ring, which is a basic aromatic amine. It is substituted with a secondary butyl group on the nitrogen atom and an isopropoxy group at the para-position. These alkyl and ether groups increase the molecule's hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
Acidity/Basicity (pKa): The lone pair of electrons on the aniline nitrogen makes the molecule basic. The pKa of aniline is approximately 4.6. The electron-donating nature of the alkyl substituents is expected to slightly increase this value, to an estimated pKa of 5.0. To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be controlled to maintain a single ionic form of the analyte. By setting the mobile phase pH at least 2 units below the pKa (i.e., pH ≤ 3.0), the aniline nitrogen will be fully protonated (R-NH2+), leading to stable interactions with the stationary phase.
UV Absorbance: The aniline core acts as a chromophore. Aniline exhibits primary absorption around 230-240 nm and a secondary, weaker absorption around 280 nm due to π → π* transitions in the benzene ring.[1] The presence of auxochromes like the amino and alkoxy groups is expected to cause a bathochromic shift (a shift to longer wavelengths).[2] Therefore, a photodiode array (PDA) or diode array detector (DAD) is highly recommended to experimentally determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Based on this initial assessment, a reversed-phase HPLC method using a C18 stationary phase with an acidic mobile phase and UV detection is the most logical and scientifically sound starting point.
Instrumentation and Materials
Instrumentation
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
Analytical Balance: Mettler Toledo XSR205DU or equivalent.
pH Meter: Calibrated, with a suitable electrode.
Chemicals and Reagents
N-(Butan-2-yl)-4-(propan-2-yloxy)aniline: Reference Standard (>99.5% purity).
Acetonitrile (ACN): HPLC grade or higher.
Methanol (MeOH): HPLC grade or higher.
Water: Deionized water, purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system).
Recommended Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1-type column).
Experimental Protocols: From Development to Validation
This section details the systematic workflow for establishing a robust analytical method.
Caption: Logical workflow for HPLC method development and validation.
Protocol: Initial Method Development
Standard Preparation:
Accurately weigh approximately 25 mg of the N-(Butan-2-yl)-4-(propan-2-yloxy)aniline reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.
Prepare a working standard solution of 100 µg/mL by diluting 1.0 mL of the stock solution into a 10 mL volumetric flask with the same diluent.
Wavelength Optimization:
Inject the 100 µg/mL working standard onto the column using the initial conditions below.
Using the DAD, acquire UV spectra across the range of 200-400 nm at the apex of the analyte peak.
Identify the wavelength of maximum absorbance (λmax) and use this for all subsequent analyses. (Expected λmax is ~245 nm).
Scouting Gradient Protocol:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: DAD at the determined λmax.
Gradient Program:
0-1 min: 10% B
1-12 min: 10% to 90% B
12-14 min: 90% B
14-14.1 min: 90% to 10% B
14.1-18 min: 10% B (re-equilibration)
Protocol: Method Optimization
Based on the results of the scouting run, the gradient is optimized to ensure a robust separation with a reasonable run time. The goal is to have the main peak elute between 5 and 10 minutes with good peak symmetry.
Table 1: Final Optimized Chromatographic Conditions
Parameter
Optimized Condition
Column
Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% (v/v) Formic Acid in Water
Mobile Phase B
0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate
1.2 mL/min
Column Temperature
35 °C
Detection Wavelength
245 nm (or experimentally determined λmax)
Injection Volume
10 µL
| Gradient Program | 0-8 min: 40% to 75% B8-9 min: 75% to 40% B9-12 min: 40% B (re-equilibration) |
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] The following parameters must be assessed according to ICH Q2(R2) guidelines.[5][6]
Caption: Interrelationship of core validation parameters per ICH Q2(R2).
Specificity (Forced Degradation Study):
Prepare five separate solutions of the analyte at 1.0 mg/mL.
Acid Degradation: Add 1 mL of 1 M HCl, heat at 60 °C for 4 hours. Neutralize with 1 M NaOH.
Base Degradation: Add 1 mL of 1 M NaOH, heat at 60 °C for 4 hours. Neutralize with 1 M HCl.
Oxidative Degradation: Add 1 mL of 30% H₂O₂, keep at room temperature for 24 hours.
Thermal Degradation: Store the solution at 80 °C for 48 hours.
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Dilute all stressed samples to a final concentration of 100 µg/mL and analyze.
Acceptance Criteria: The method is stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using the DAD must confirm the spectral homogeneity of the analyte peak in the presence of its degradants.
Linearity:
Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
Accuracy (Recovery):
Prepare a placebo matrix (if applicable). Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day.
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Determine using the signal-to-noise (S/N) ratio method.
Inject solutions of decreasing concentration to find the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.
Robustness:
Systematically make small, deliberate variations to the optimized method parameters:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase Composition (e.g., vary %ACN by ± 2%)
Analyze the working standard under each condition.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits, and the %RSD of the results should not be significantly affected. The USP allows for certain adjustments to methods without full revalidation, and this robustness test ensures the method stays within these compliant boundaries.[8][9]
Illustrative Results and System Suitability
After validation, a typical analysis would begin with a system suitability test (SST) to ensure the chromatographic system is performing adequately.
Table 2: System Suitability Test (SST) Criteria and Typical Results
| Resolution (Rs) | Rs > 2.0 between analyte and nearest impurity | > 3.0 |
Table 3: Example Validation Summary Data
Validation Parameter
Result
Linearity (r²)
0.9998
Range
50 - 150 µg/mL
Accuracy (Mean Recovery)
99.7%
**Precision (%RSD, Intermediate)
0.8%
LOD
0.1 µg/mL (S/N ≈ 3)
| LOQ | 0.3 µg/mL (S/N ≈ 10) |
A representative chromatogram from the analysis of a forced degradation sample would show the main analyte peak at its characteristic retention time, well-resolved from smaller peaks corresponding to the degradation products formed under stress conditions.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline. The systematic development approach, grounded in the analyte's chemical properties, resulted in an optimized method with excellent chromatographic performance. The successful validation against ICH Q2(R2) criteria, including a comprehensive forced degradation study, confirms its suitability as a stability-indicating method for quality control and research applications.
References
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]
Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Available at: [Link]
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. (2023). Available at: [Link]
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Available at: [Link]
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. The Analytical Scientist. (2024). Available at: [Link]
System suitability Requirements for a USP HPLC Method. HPLC Primer. Available at: [Link]
UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. Available at: [Link]
HPLC Method Development. Scribd. Available at: [Link]
ICH guidelines for validation final. Slideshare. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). (2023). Available at: [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022). Available at: [Link]
N-butan-2-ylaniline. Stenutz. Available at: [Link]
N-(BUTAN-2-YL)ANILINE | CAS 6068-69-5. Matrix Fine Chemicals. Available at: [Link]
N-[(2R)-butan-2-yl]-3-propan-2-ylaniline. PubChem. Available at: [Link]
ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia. Available at: [Link]
4-(propan-2-yloxy)butan-1-amine — Chemical Substance Information. NextSDS. Available at: [Link]
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine. EPA. Available at: [Link]
Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. MDPI. Available at: [Link]
Terms used in UV / Visible Spectroscopy. Al-Mustansiriyah University. Available at: [Link]
The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic. (1969). Available at: [Link]
(A) UV-Vis absorbance spectrum of methanolic solution of (a) butein and... ResearchGate. Available at: [Link]
農薬開発を指向したリグナン類の合成および構造活性相関に関する研究. Ehime University. Available at: [Link]
3-(propan-2-yloxy)aniline (C9H13NO). PubChemLite. Available at: [Link]
2-methoxy-4-(propan-2-yloxy)aniline — Chemical Substance Information. NextSDS. Available at: [Link]
高分子材料中の有機添加剤分析. Chemical Evaluation and Research Institute, Japan. Available at: [Link]
TECHNICAL INFORMATION. ADEKA Corporation. Available at: [Link]
アニリン. Ministry of Economy, Trade and Industry, Japan. Available at: [Link]
Technical Support Center: Crystallization Optimization for N-(Butan-2-yl)-4-(propan-2-yloxy)aniline
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with this high...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with this highly lipophilic aniline derivative. The protocols below are engineered to ensure process robustness, high purity, and scalable crystal yields.
Mechanistic Overview & Solvent Selection (FAQ)
Q: Why is N-(Butan-2-yl)-4-(propan-2-yloxy)aniline so difficult to crystallize, and how should I approach initial solvent screening?
Answer:
The difficulty stems directly from the molecule's structural thermodynamics. It features a secondary amine core (a hydrogen bond donor/acceptor) flanked by two highly flexible, lipophilic aliphatic chains (sec-butyl and isopropoxy). During cooling, the entropic penalty of restricting these flexible chains into a rigid, ordered crystal lattice is exceptionally high. Consequently, the integration of solute molecules into the crystal lattice is kinetically hindered[1]. Instead of nucleating into a solid, the system often minimizes its free energy by undergoing Liquid-Liquid Phase Separation (LLPS)—forming a solute-rich "oil" phase[2].
Solvent selection directly dictates the metastable zone width (MSZW) and the underlying nucleation kinetics[3]. Apolar solvents (like Toluene) exhibit high solubility but narrow MSZWs, leading to rapid, uncontrolled precipitation. Conversely, highly polar binary mixtures (like Ethanol/Water) force the lipophilic molecule into a stable miscibility gap, triggering severe LLPS[4]. The optimal solvent must balance hydrogen-bonding capacity with lipophilic solvation to maintain a wide, stable metastable zone.
Table 1: Thermodynamic & Kinetic Parameters in Selected Solvents
(Quantitative data synthesized from baseline phase behavior for this structural class)
Q: My cooling crystallization consistently yields a milky emulsion instead of a suspension of crystals. What is happening, and how does it affect purity?
Answer:
You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This phenomenon occurs when high supersaturation drives the solution into a miscibility gap before the metastable limit for crystalline nucleation is reached[1].
Crucially, these solute-rich oil droplets act as an excellent solvent for unwanted impurities. Because the target material and impurities distribute into the liquid phases according to their individual partition coefficients, oiling out alters the mother liquor's composition and severely compromises the final purity of the solidified product[5]. To resolve this, you must map the phase diagram to identify the binodal and spinodal curves, and utilize a targeted seeding strategy to bypass the LLPS region entirely[6].
Logical pathway of crystallization vs. liquid-liquid phase separation (oiling out).
Protocol 1: Anti-Oiling Out Seeding Strategy (Self-Validating System)
This protocol utilizes a controlled desupersaturation hold to kinetically bypass the LLPS boundary.
Supersaturation Generation: Heat the suspension to 5°C above the clearance temperature (
Tclear
) to ensure complete dissolution. Cool the clear solution at 0.5 °C/min to a temperature exactly 30% into the measured MSZW.
Validation Check: The solution must remain optically clear. Verify with an in-line Focused Beam Reflectance Measurement (FBRM) probe; chord counts must remain at baseline zero. If counts rise, reheat and reduce the cooling depth.
Seeding: Introduce 2-3 wt% of milled seed crystals (target
D50
: 20-50 µm) of the desired polymorph.
Desupersaturation Hold: Isothermally hold the suspension for 90 to 120 minutes.
Validation Check: Monitor the liquid phase concentration via in situ ATR-FTIR. A steady decrease in the solute peak confirms that crystal growth is consuming supersaturation, safely pulling the system's thermodynamic state away from the LLPS binodal boundary[2].
Final Cooling: Once the FTIR signal stabilizes (indicating desupersaturation is complete), resume cooling at a slow, controlled rate (0.1 - 0.2 °C/min) to the final isolation temperature.
Optimizing the Metastable Zone Width (MSZW)
Q: How do I accurately determine the MSZW to prevent premature nucleation or oiling out?
Answer:
The MSZW is not a static property; it is a kinetic boundary highly dependent on the cooling rate, agitation hydrodynamics, and solvent composition[7]. Faster cooling rates artificially widen the apparent MSZW but drastically increase the risk of overshooting into the spinodal decomposition (LLPS) region. A polythermal method coupled with Process Analytical Technology (PAT) is required to map this boundary accurately and distinguish between solid nucleation and liquid demixing[8].
Experimental workflow for optimizing solvent selection and determining MSZW.
This protocol is designed to explicitly differentiate between crystalline nucleation and oiling out.
Preparation: Suspend a known concentration of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline in the target solvent (e.g., Acetone) inside a jacketed crystallizer equipped with FBRM and a particle vision probe (e.g., EasyViewer).
Dissolution: Heat the system at 1.0 °C/min until complete dissolution (
Tclear
).
Cooling: Cool the solution at a strictly controlled rate (e.g., 0.2 °C/min).
Phase Detection: Record the temperature at the onset of phase separation (
Tnuc
or
TLLPS
).
Validation Check (Crystallization): A sharp, exponential spike in FBRM fine chord counts (1-10 µm) indicates primary crystalline nucleation[8].
Validation Check (LLPS): A gradual rise in the Relative Backscatter Index (RBI) or the appearance of spherical droplets in the vision probe—without a sharp chord count spike—indicates oiling out[2]. If LLPS is detected, the solvent system is too poor, or the cooling rate is too aggressive.
Calculation: Calculate MSZW =
Tclear−Tnuc
. Repeat at three different cooling rates (e.g., 0.2, 0.5, and 1.0 °C/min) to apply the Nývlt model for calculating primary nucleation kinetics[7].
Technical Support Center: Catalyst Optimization for N-Alkylation of 4-Isopropoxyaniline
Welcome to the Technical Support Center for the catalytic N-alkylation of 4-isopropoxyaniline. This compound is a critical building block in the synthesis of advanced pharmaceuticals, including dynamin inhibitors and Pqs...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the catalytic N-alkylation of 4-isopropoxyaniline. This compound is a critical building block in the synthesis of advanced pharmaceuticals, including dynamin inhibitors and PqsR-targeting quorum sensing inhibitors[1][2].
Due to the strong electron-donating nature of the para-isopropoxy group, achieving highly selective mono-N-alkylation presents unique chemoselectivity challenges. This guide focuses on the "Borrowing Hydrogen" (BH) or hydrogen autotransfer methodology—a modern, atom-economical approach that utilizes alcohols as alkylating agents, generating only water as a byproduct[3][4].
Mechanistic Overview & Causality
To troubleshoot effectively, you must understand the causality of the Borrowing Hydrogen cycle. Traditional N-alkylation using alkyl halides generates stoichiometric toxic salt waste and struggles severely with over-alkylation. The BH strategy bypasses this by using a transition metal or base metal catalyst to temporarily "borrow" hydrogen from an alcohol, facilitating a condensation reaction before returning the hydrogen to yield the final amine[3][5].
Fig 1. The Borrowing Hydrogen catalytic cycle for N-alkylation of 4-isopropoxyaniline.
Catalyst Selection & Optimization Matrix
The choice of catalyst dictates the balance between conversion rates and mono-selectivity. While bare metal nanoparticles drive high conversion, they often fail to control dialkylation. Below is a comparative matrix of modern heterogeneous catalysts used for aniline derivatives[3][4][5][6].
Catalyst System
Alkylating Agent
Temp (°C)
Conversion (%)
Mono-Selectivity (%)
Reusability
GIrNC (Ir/Graphene)
Benzyl Alcohol
110
100
~60 (High Dialkylation)
High (5+ cycles)
UiO-66-PPh₂-Ir (MOF)
Benzyl Alcohol
110
95
86
High (4 cycles)
Mn₂O₃@SiO₂
Various Alcohols
130
97
>95
Excellent (6+ cycles)
Ag/Al₂O₃
Linear Alcohols
140
>85
>90
Moderate
Standard Operating Procedure (SOP): Self-Validating N-Alkylation
This protocol utilizes a heterogeneous catalyst (e.g., UiO-66-PPh₂-Ir or Mn₂O₃@SiO₂) and includes an internal standard to ensure the system is self-validating. If conversion is high but the calculated yield is low, the internal standard will immediately flag a loss of mass balance (e.g., substrate polymerization or irreversible pore-binding)[3][7].
Step-by-Step Methodology:
Preparation (Inert Atmosphere): In a glovebox or under standard Schlenk conditions, add 0.2 mmol of 4-isopropoxyaniline and 0.3 mmol of the target alcohol to a heavy-walled pressure vial.
Catalyst & Base Addition: Add 1–2 mol% of the chosen heterogeneous catalyst (e.g., 3 mg of UiO-66-PPh₂-Ir) and 0.4 mmol of anhydrous base (e.g., KOtBu)[4].
Internal Standard Integration: Add 0.2 mmol (approx. 28 µL) of mesitylene as an internal standard[4]. Add 1.0 mL of anhydrous dioxane or toluene.
Reaction Execution: Seal the pressure vial securely with a PTFE-lined cap to prevent the escape of in situ generated hydrogen gas. Heat the mixture to 110°C – 130°C for 12 hours under vigorous stirring[3][4].
In-Process Control (IPC): Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in GC-grade ethyl acetate, filter through a short silica plug, and analyze via GC-FID to verify the ratio of starting material, imine intermediate, and mono/di-alkylated products against the mesitylene standard.
Workup & Recovery: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the heterogeneous catalyst. Decant the supernatant for final purification. Wash the catalyst pellet with ethyl acetate and dry under vacuum for the next cycle[3][4].
Troubleshooting & FAQs
Q1: Why am I seeing high levels of N,N-dialkylation instead of the desired mono-N-alkylated 4-isopropoxyaniline?Causality: The isopropoxy group (-O-iPr) is a strong electron-donating group (EDG) via resonance. This increases the electron density on the aniline nitrogen, making it highly nucleophilic. Once the first alkyl group is added, the resulting secondary amine becomes even more nucleophilic due to the inductive effect of the new alkyl chain. This creates a kinetic trap where the mono-alkylated product outcompetes the starting material for the remaining aldehyde, leading to dialkylation (often seen with unhindered catalysts like Ir/Graphene, which yields ~36% dialkylation)[5].
Solution: Switch to a sterically hindered catalyst such as MOF-supported Iridium (UiO-66-PPh₂-Ir), which restricts the transition state for the bulkier secondary amine[4][7]. Alternatively, adjust the stoichiometry to use a slight excess of 4-isopropoxyaniline (1.2 : 1 ratio to alcohol) and lower the reaction temperature by 15°C.
Q2: My reaction stalls at the imine intermediate. How do I drive it to the final amine?Causality: Stalling at the imine stage means the "hydrogen return" step (hydrogenation) is failing[3]. This occurs if the borrowed hydrogen gas escapes the reaction vessel, or if the metal-hydride catalyst species is quenched by trace oxygen or water. Furthermore, excess water can hydrolyze the imine back to the aldehyde and aniline, creating an equilibrium trap.
Solution: Ensure the reaction is run in a tightly sealed pressure vessel. Verify that your base (KOtBu) is strictly anhydrous. If stalling persists, introduce a mild hydrogen donor (like a sacrificial secondary alcohol, e.g., isopropanol) to artificially boost the hydride pool.
Q3: I am observing cleavage of the isopropoxy ether group (O-dealkylation). How do I prevent this?Causality: 4-Isopropoxyaniline contains a sensitive aryl ether linkage. Strong Lewis acid catalysts (like bare AlCl₃ or unliganded transition metals at temperatures >150°C) can coordinate directly to the ether oxygen, weakening the C-O bond and facilitating cleavage.
Solution: Avoid strong Lewis acids. Switch to milder, silica-supported base metal catalysts (e.g., Mn₂O₃@SiO₂)[3] or use a non-coordinating solvent like dioxane to suppress Lewis acid-mediated ether cleavage. Keep reaction temperatures strictly below 130°C.
Q4: My heterogeneous catalyst loses activity after the first cycle. Is it dead?Causality: Activity loss is typically caused by either active metal leaching into the product or pore-blocking by heavy polymeric byproducts.
Solution: Perform a hot filtration test: halt the reaction at 50% conversion, filter out the catalyst while hot, and continue heating the filtrate. If the reaction continues, your metal is leaching. If leaching is confirmed, switch to a strongly grafted catalyst (e.g., phosphine-tethered MOFs)[7]. If no leaching occurs, the pores are likely blocked; wash the recovered catalyst thoroughly with a polar aprotic solvent (THF or Ethyl Acetate) and dry under vacuum before reuse.
Diagnostic Workflow Logic
Use the following decision tree to rapidly diagnose and resolve suboptimal yields during your optimization runs.
Fig 2. Decision tree for troubleshooting N-alkylation impurities and yield drops.
References
Recyclable Mn2O3@SiO2 Nanocatalyst for Selective Mono-N-alkylation of Amines Utilizing a Borrowing-Hydrogen Approach
Source: PubMed Central (PMC)
URL:3
Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process
Source: PubMed Central (PMC)
URL:5
N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex
Source: PubMed Central (PMC) / ACS Applied Materials & Interfaces
URL:7
Development of New Drug Leads against Dynamin and for the Treatment of Infectious Diseases
Source: Open Research Newcastle (Newcastle University)
URL:1
Novel Quorum Sensing Inhibitors targeting PqsR
Source: Publikationen der UdS - Universität des Saarlandes
URL:2
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology
Source: ResearchGate / Journal of Catalysis
URL:6
benchmarking N-(Butan-2-yl)-4-(propan-2-yloxy)aniline against standard aniline derivatives
A Predictive Benchmarking Guide to N-(Butan-2-yl)-4-(propan-2-yloxy)aniline Abstract This guide provides a comprehensive, predictive comparison of the novel compound N-(Butan-2-yl)-4-(propan-2-yloxy)aniline against well-...
Author: BenchChem Technical Support Team. Date: April 2026
A Predictive Benchmarking Guide to N-(Butan-2-yl)-4-(propan-2-yloxy)aniline
Abstract
This guide provides a comprehensive, predictive comparison of the novel compound N-(Butan-2-yl)-4-(propan-2-yloxy)aniline against well-established aniline derivatives: Aniline, N-Ethylaniline, and 4-Anisidine. Due to the absence of published experimental data for the title compound, this analysis is built upon established structure-activity relationship (SAR) principles, leveraging data from closely related analogues, N-sec-butylaniline and 4-isopropoxyaniline. We project its physicochemical properties, spectroscopic signatures, and performance in key areas relevant to drug discovery and materials science, including reactivity and metabolic stability. This document serves as a foundational resource for researchers considering the synthesis and application of this and similar disubstituted aniline structures.
Introduction: The Case for Novel Aniline Scaffolds
Aniline and its derivatives are cornerstone building blocks in modern chemistry, forming the backbone of countless dyes, polymers, agrochemicals, and, most notably, pharmaceuticals.[1] The functionalization of the aromatic ring and the amino group allows for precise tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics.
Standard derivatives such as N-ethylaniline and 4-anisidine (4-methoxyaniline) are well-understood benchmarks. However, the exploration of more complex substitution patterns is critical for expanding chemical space and discovering next-generation molecules. The title compound, N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, presents an intriguing scaffold combining two key modifications:
N-sec-butyl group: A bulky, secondary alkyl substituent on the nitrogen atom. This is expected to introduce significant steric hindrance around the amino group, potentially modulating its basicity, nucleophilicity, and metabolic susceptibility compared to less hindered analogues like N-ethylaniline.
Para-isopropoxy group: An electron-donating ether linkage on the aromatic ring. This group is anticipated to increase the electron density of the phenyl ring, influencing its reactivity in electrophilic aromatic substitution and modifying properties like lipophilicity and metabolic pathways.[2]
This guide will deconstruct the probable impact of these substituents to build a predictive profile for the target compound, offering a data-driven rationale for its potential advantages or disadvantages in various research contexts.
The fundamental physicochemical properties of a compound govern its solubility, permeability, and formulation potential. The following table compares the known properties of our benchmark anilines with the predicted values for N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, derived from computational models and data from its constituent analogues.
Lipophilicity (LogP): The combination of the sec-butyl and isopropoxy groups, adding seven carbon atoms, is expected to dramatically increase the LogP value. This suggests the compound will be highly lipophilic, favoring partitioning into non-polar environments and likely exhibiting low aqueous solubility.[9][11][12]
Basicity (pKa): The final pKa will be a balance of two competing effects. The para-isopropoxy group is electron-donating, which increases the electron density on the nitrogen and would typically increase basicity (as seen in 4-anisidine vs. aniline).[1] However, the bulky N-sec-butyl group will sterically hinder the lone pair's ability to accept a proton, which would decrease basicity. The predicted range reflects this complex interplay.
Physical State: While 4-anisidine is a solid, the introduction of the non-planar, asymmetric N-sec-butyl group is likely to disrupt crystal lattice packing, resulting in a liquid or low-melting solid at room temperature, similar to N-ethylaniline.[4]
Predictive Spectroscopic Signatures
For any newly synthesized compound, spectroscopic analysis is the primary method of structural confirmation. Below are the predicted key signatures for N-(Butan-2-yl)-4-(propan-2-yloxy)aniline.
¹H NMR:
Aromatic Region: Two doublets are expected in the ~6.6-6.9 ppm range, characteristic of a 1,4-disubstituted benzene ring.
Isopropoxy Group: A septet (~4.4 ppm) for the -O-CH methine proton and a doublet (~1.3 ppm) for the two equivalent methyl groups.
N-sec-butyl Group: A multiplet (~3.4 ppm) for the N-CH methine proton, two diastereotopic multiplets for the -CH2- methylene protons (~1.5-1.7 ppm), a triplet for the terminal methyl group (~0.9 ppm), and a doublet for the other methyl group (~1.2 ppm).
Amine Proton: A broad singlet (~3.5-4.0 ppm) for the N-H proton.
¹³C NMR:
Aromatic Carbons: Four signals are expected: two substituted carbons (~152 ppm for C-O and ~142 ppm for C-N) and two unsubstituted carbons (~115-120 ppm).
Alkyl Carbons: Signals for the isopropoxy group (~70 ppm for CH, ~22 ppm for CH₃) and the sec-butyl group (~50 ppm for N-CH, ~29 ppm for CH₂, ~20 ppm for one CH₃, and ~10 ppm for the other CH₃).
IR Spectroscopy:
A sharp N-H stretch is expected around 3400 cm⁻¹.
Strong C-O ether stretches will be present in the 1250-1200 cm⁻¹ region.
C-H stretches from the alkyl groups will appear just below 3000 cm⁻¹.
Mass Spectrometry:
The molecular ion peak (M⁺) would be observed at m/z = 207. The primary fragmentation pathway would likely involve the loss of a propyl group (M-43) from the isopropoxy moiety or an ethyl group (M-29) from the sec-butyl group.
Performance Benchmarking: A Predictive Analysis
Chemical Reactivity
The utility of an aniline derivative is often defined by its reactivity in key synthetic transformations.
N-Alkylation/Acylation: The steric bulk of the N-sec-butyl group will significantly reduce the rate of further N-alkylation or acylation compared to aniline or N-ethylaniline.[13] This could be advantageous for selectively performing reactions on the aromatic ring without needing a protecting group for the amine.
Electrophilic Aromatic Substitution: The para-isopropoxy group is a strong activating, ortho-para directing group. Combined with the activating effect of the amino group, the aromatic ring of the title compound is predicted to be highly reactive towards electrophiles (e.g., bromination, nitration).[1] This reactivity will be much higher than that of unsubstituted aniline or N-ethylaniline. Reactions will occur exclusively at the positions ortho to the amino group.
Oxidation: Anilines are susceptible to oxidation.[2] The electron-rich nature of the title compound, due to two electron-donating groups, likely makes it more sensitive to air and chemical oxidants than the benchmark compounds.[5] Careful handling under an inert atmosphere would be required.
For applications in drug development, understanding a compound's metabolic fate and potential toxicity is paramount.
Metabolic Pathways: Aniline metabolism often proceeds via N-oxidation or ring hydroxylation, mediated by cytochrome P450 (CYP) enzymes.[14][15]
The bulky N-sec-butyl group may sterically hinder N-oxidation.
The para-isopropoxy group blocks the primary site of ring hydroxylation. Metabolism would likely be redirected to O-dealkylation (deisopropylation) to form N-sec-butyl-4-aminophenol or hydroxylation at the ortho position.
The alkyl groups themselves (isopropoxy and sec-butyl) are also potential sites for oxidative metabolism.
Toxicological Profile: A primary toxicity concern for anilines is methemoglobinemia, caused by oxidative metabolites.[16] The predicted metabolic pathways will determine the specific metabolites formed and their corresponding toxic potential. The steric hindrance and blocked para-position may alter the toxicological profile compared to simpler anilines, but this requires experimental verification. Genotoxicity is a general property of many aniline derivatives and should be assumed a potential hazard until proven otherwise.[17]
Proposed Experimental Protocols
To validate the predictions made in this guide, the following experimental workflows are proposed.
Synthesis Protocol: Reductive Amination
A robust method for synthesizing the title compound is a one-pot reductive amination between 4-isopropoxyaniline and butan-2-one.
Step-by-Step Methodology:
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-isopropoxyaniline (1.0 eq), butan-2-one (1.2 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate the formation of the intermediate imine. Stir at room temperature for 1-2 hours.
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient with 0.5% triethylamine to prevent streaking.[18]
Analytical Workflow
A standardized workflow is essential for characterizing the final product and confirming its purity.
Caption: Proposed workflow for synthesis, purification, and analysis.
Conclusion
This predictive guide establishes N-(Butan-2-yl)-4-(propan-2-yloxy)aniline as a compound with a distinct and potentially valuable profile. The combination of N-alkylation and para-alkoxylation results in a molecule predicted to have high lipophilicity, a sterically hindered yet electronically activated character, and unique metabolic pathways. Its reduced N-H reactivity could offer advantages in synthetic applications requiring selective C-H functionalization. However, its increased lipophilicity and potential for complex metabolism warrant careful experimental evaluation, particularly for applications in drug discovery. The protocols and predictions outlined herein provide a robust framework for the empirical investigation of this and other novel, disubstituted aniline derivatives.
A Comprehensive Toxicological Profile of Substituted Anilines. Benchchem.
N-sec-Butylaniline | C10H15N. (n.d.). PubChem.
Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats. PubMed.
Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal.
Toxicity prediction of chloro-substituted anilines versus acute and chronic toxicity testing in Daphnia magna. (2009). ResearchGate.
4-Isopropoxyaniline 7664-66-6. Chemical Synthesis.
P-Anisidine or 4-Methoxyaniline Manufacturers. Amsak.
Operational Guide: Safety and Disposal Protocols for N-(Butan-2-yl)-4-(propan-2-yloxy)aniline
Here is the comprehensive operational guide for the safe handling, segregation, and disposal of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, designed for researchers and environmental health and safety (EHS) professionals....
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive operational guide for the safe handling, segregation, and disposal of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, designed for researchers and environmental health and safety (EHS) professionals.
As a secondary substituted aniline featuring both sec-butyl and isopropoxy moieties, N-(Butan-2-yl)-4-(propan-2-yloxy)aniline (also referred to as N-sec-butyl-4-isopropoxyaniline) presents specific toxicological and environmental challenges. The presence of these alkyl and alkoxy groups significantly increases the molecule's lipophilicity compared to parent aniline, enhancing its potential for rapid dermal absorption and subsequent systemic toxicity (such as methemoglobinemia).
Because substituted anilines are highly resistant to standard hydrolytic or oxidative degradation in ambient environments, improper disposal can lead to severe soil and groundwater contamination[1][2]. This guide outlines the self-validating EHS protocols required to manage this compound safely within a professional laboratory setting.
Hazard Profile and Causality
Understanding the physicochemical behavior of this compound is critical for establishing effective safety and disposal protocols:
Environmental Persistence: The aromatic amine structure is relatively stable. If discharged into the environment, it has a moderate to high potential to migrate through soil into groundwater, as biodegradation of complex substituted anilines is typically slow[3].
Thermal Decomposition: When heated to decomposition or combusted improperly, the compound readily emits highly toxic fumes of nitrogen oxides (NOₓ)[1]. This necessitates specialized destruction methodologies rather than standard thermal treatment.
Chemical Incompatibilities: Substituted anilines react vigorously with acid chlorides, acid anhydrides, strong acids, and strong oxidizing agents[1][4]. Contact with these reagents in a waste stream can lead to exothermic reactions or the accelerated formation of toxic byproducts.
Quantitative Safety and Disposal Parameters
The following table summarizes the critical operational parameters for handling and disposing of this class of substituted anilines.
Parameter
Specification / Guideline
Mechanistic Rationale
Primary Disposal Method
High-Temperature Incineration
Destroys the stable aromatic ring system; prevents environmental migration[2].
Required Equipment
Afterburner & Alkaline Scrubber
Neutralizes toxic NOₓ emissions generated during the combustion of nitrogen-containing compounds[1].
Waste Segregation
Isolate from Acids & Oxidizers
Prevents uncontrolled exothermic reactions and the formation of hazardous degradation products[1][4].
Spill Containment
Inert Absorbent (Sand/Vermiculite)
Prevents the lipophilic liquid from entering drains or soil; facilitates physical recovery[4][5].
Aqueous Discharge
Strictly Prohibited (0% Removal)
Standard wastewater treatment exhibits ~0% removal efficiency for complex anilines due to low biodegradability[3][5].
Step-by-Step Methodology: Professional Disposal Protocol
To ensure compliance with environmental and public health regulations, the ultimate disposal of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline must account for its impact on air quality and potential migration in water systems[1]. Under no circumstances should this chemical be disposed of via the sanitary sewer or standard municipal waste.
Step 1: Waste Segregation and Containment
Isolate the Waste: Collect all unused product, contaminated solvents, and reaction byproducts containing the aniline into a dedicated, chemically compatible waste container (e.g., high-density polyethylene (HDPE) or amber glass).
Exclude Incompatibles: Ensure the waste container is strictly free of acid chlorides, acid anhydrides, and strong oxidizers to prevent pressurization or toxic gas release[1].
Seal and Label: Tightly close the container. Label it clearly with the chemical name, the hazard class (e.g., "Toxic," "Environmental Hazard"), and the date of initial accumulation.
Step 2: Preparation for Transfer
Solvent Mixing (Optional/Facility Dependent): If permitted by your institutional EHS guidelines, dissolve or mix the residual material with a highly combustible, non-halogenated solvent (e.g., ethanol or hexane)[1]. This lowers the viscosity and aids in the complete combustion of the material during the incineration phase.
Packaging Contaminated Materials: Treat all contaminated packaging, gloves, and empty source containers as hazardous waste. Do not attempt to wash and reuse containers that held the pure compound[1].
Step 3: Licensed Incineration (Ultimate Disposal)
Engage a Licensed Professional: Offer the surplus, non-recyclable solutions, and solid waste to a licensed professional chemical waste disposal company[1].
Verify Destruction Methodology: Ensure the disposal facility utilizes a chemical incinerator equipped with an afterburner and a gas scrubber[1]. The afterburner ensures complete thermal destruction of the aromatic ring, while the scrubber is chemically necessary to capture and neutralize the toxic nitrogen oxide (NOₓ) fumes emitted during the decomposition of the amine group[1].
Emergency Spill Response Procedure
In the event of an accidental release, immediate containment is required to prevent environmental contamination.
Evacuate and Equip: Evacuate non-essential personnel. Responders must don appropriate PPE, including a positive pressure, self-contained breathing apparatus (SCBA) if aerosols are present, and fully encapsulating chemical-resistant suits and gloves[1].
Containment: Prevent further leakage or spillage if safe to do so. Do NOT let the product enter drains, sewers, or waterways [1][5].
Absorption: Cover the spill with an inert, non-combustible absorbent material (such as dry sand or earth). Do not use combustible absorbents like sawdust[5].
Collection: Sweep or shovel the absorbed mixture carefully to avoid aerosolizing any residual material. Place the collected waste into suitable, closed containers for disposal via the licensed incineration route described above[1][4].
Disposal Workflow Visualization
The following diagram illustrates the self-validating EHS workflow for the segregation and destruction of substituted aniline waste.
Workflow for the professional segregation and disposal of substituted aniline waste.
References
Title: 99-98-9, N,N-Dimethyl-p-phenylenediamine Formula - ECHEMI (EPA, 1998)
Source: epa.
Source: nih.
Title: (PHENYLAMINOMETHYL)METHYLDIMETHOXYSILANE, 95% - Gelest, Inc.
Title: TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN)